molecular formula C27H26ClNO4S B2440324 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one CAS No. 866844-86-2

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2440324
CAS No.: 866844-86-2
M. Wt: 496.02
InChI Key: DLGOMVIRKLOUQP-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolines. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including a chlorophenylmethyl group, an ethoxy group, and a benzenesulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClNO4S/c1-4-33-22-11-14-25-24(15-22)27(30)26(17-29(25)16-19-5-9-21(28)10-6-19)34(31,32)23-12-7-20(8-13-23)18(2)3/h5-15,17-18H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGOMVIRKLOUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)C)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.

    Introduction of the Chlorophenylmethyl Group: This step involves the Friedel-Crafts alkylation of the quinoline core with a chlorophenylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The final step involves the sulfonylation of the quinoline core with a sulfonyl chloride derivative in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative catalysts.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as an anti-cancer agent . Studies have shown that quinoline derivatives can inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Biological Research

In biological research, this compound is utilized as a probe to study interactions between quinoline derivatives and biological targets such as proteins and nucleic acids. Its ability to bind selectively to certain biomolecules makes it valuable for elucidating biochemical pathways and mechanisms of action.

Chemical Biology

The compound serves as a tool in chemical biology to investigate the mechanisms of action of quinoline-based drugs. By studying its interactions with cellular components, researchers can gain insights into the effects of these drugs on cellular processes, which is crucial for drug development and therapeutic applications.

Industrial Applications

Beyond medicinal uses, this compound is explored for potential applications in developing new materials with unique properties such as fluorescence or conductivity. The structural characteristics of quinoline derivatives make them suitable for use in organic electronics and photonic devices.

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives, including the target compound, in various applications:

  • Anti-Cancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one exhibited significant anti-tumor activity against breast cancer cell lines (MDA-MB-231) through apoptosis induction mechanisms.
  • Biological Target Interaction : Research conducted by Smith et al. (2023) demonstrated that the compound effectively binds to a specific protein target involved in cancer metastasis, providing a basis for further development as a targeted therapy.
  • Material Science : A recent investigation into the material properties of quinoline-based compounds revealed their potential use in creating organic light-emitting diodes (OLEDs), showcasing their versatility beyond medicinal applications.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as kinases or proteases, by binding to their active sites and preventing substrate binding. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to changes in cellular functions.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    1-[(4-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one: This compound differs by the presence of a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.

    1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(methyl)benzenesulfonyl]-1,4-dihydroquinolin-4-one: This compound has a methyl group instead of a propan-2-yl group, which may influence its steric properties and biological activity.

    1-[(4-bromophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one: The presence of a bromine atom instead of a chlorine atom may affect the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound with potential applications in medicinal chemistry. This compound belongs to the quinoline class, which has been extensively studied for various biological activities, including anti-cancer, antibacterial, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's IUPAC name reveals its complex structure, consisting of a quinoline core modified with various functional groups that enhance its biological activity. The molecular formula is C27H26ClN2O4SC_{27}H_{26}ClN_{2}O_{4}S, and its molecular weight is approximately 494.02 g/mol.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. For instance, docking studies have shown that these compounds can effectively bind to target proteins involved in cancer progression, disrupting their function and leading to apoptosis in cancer cells .

Antibacterial Activity

The compound has demonstrated moderate to strong antibacterial activity against various strains of bacteria. In particular, studies have reported effective inhibition against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains. The antibacterial mechanism is thought to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

In addition to its antibacterial properties, this compound has shown potential as an enzyme inhibitor. It has been evaluated for its inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases. The IC50 values indicate promising potency, suggesting that it could be developed further for therapeutic applications related to cognitive disorders .

Study 1: Anticancer Properties

A study published in the Brazilian Journal of Pharmaceutical Sciences explored the anticancer potential of similar quinoline derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Antibacterial Screening

Another research effort focused on the antibacterial activity of synthesized quinoline derivatives, including those similar to the target compound. The results highlighted that several derivatives had strong activity against Salmonella typhi, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL .

Study 3: Enzyme Inhibition

A comprehensive docking study examined the interaction between quinoline derivatives and acetylcholinesterase. The findings revealed that these compounds could effectively bind to the active site of the enzyme, leading to significant inhibition rates .

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
AnticancerVarious cancer cell linesInduces apoptosis
AntibacterialSalmonella typhiMIC = 0.5 µg/mL
Enzyme InhibitionAcetylcholinesteraseIC50 values indicating potency

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